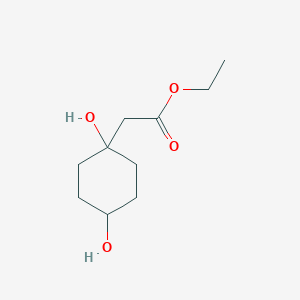

Ethyl 2-(1,4-dihydroxycyclohexyl)acetate

Description

Ethyl 2-(1,4-dihydroxycyclohexyl)acetate is a cyclohexane-derived ester featuring a 1,4-dihydroxycyclohexyl moiety linked to an ethyl acetate group. Key structural features include:

- Cyclohexyl backbone: The 1,4-dihydroxy substitution introduces steric and electronic effects, influencing solubility and reactivity.

- Ester functionality: The ethyl acetate group enhances lipophilicity compared to carboxylic acids.

Crystallographic studies of closely related compounds, such as 2-[(1R,4R)-1,4-dihydroxycyclohexyl]acetic acid, reveal hydrogen-bonding networks dominated by hydroxyl and carboxyl groups, suggesting similar intermolecular interactions in the ethyl ester form .

Properties

IUPAC Name |

ethyl 2-(1,4-dihydroxycyclohexyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O4/c1-2-14-9(12)7-10(13)5-3-8(11)4-6-10/h8,11,13H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVPUVTKNHLFEPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1(CCC(CC1)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(1,4-dihydroxycyclohexyl)acetate typically involves the following steps:

Starting Material: The synthesis begins with 1,4-cyclohexanedione.

Wittig Reaction: The 1,4-cyclohexanedione undergoes a Wittig reaction to form an intermediate compound.

Condensation Reaction: The intermediate is then subjected to a condensation reaction.

Catalytic Hydrogenation: Finally, catalytic hydrogenation is performed to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves optimizing the reaction conditions to achieve high purity and yield, making the process suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1,4-dihydroxycyclohexyl)acetate can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments.

Major Products

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Various substituted esters and ethers.

Scientific Research Applications

Ethyl 2-(1,4-dihydroxycyclohexyl)acetate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-(1,4-dihydroxycyclohexyl)acetate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

(a) 2-[(1R,4R)-1,4-Dihydroxycyclohexyl]acetic Acid

- Molecular Formula : C₈H₁₂O₄

- Molecular Weight : 172.18 g/mol

- Key Differences :

(b) Ethyl 2-Hydroxyacetate

Structural Analogues with Heterocyclic Systems

Imidazole-containing ethyl acetate derivatives (e.g., Ethyl 2-(2-phenyl-1H-imidazol-4-yl)acetate) exhibit distinct electronic properties due to aromatic heterocycles:

- Polarity: Imidazole’s nitrogen atoms enable hydrogen bonding and coordination chemistry, unlike the non-aromatic cyclohexyl group .

- Synthetic Routes : These derivatives are typically synthesized via cyclocondensation reactions, differing from the esterification or hydroxylation steps used for cyclohexyl derivatives .

Physicochemical and Functional Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Solubility (Predicted) |

|---|---|---|---|---|

| Ethyl 2-(1,4-dihydroxycyclohexyl)acetate | C₁₀H₁₈O₄ | 202.25 | Ester, diol | Moderate (polar organic solvents) |

| 2-[(1R,4R)-1,4-Dihydroxycyclohexyl]acetic Acid | C₈H₁₂O₄ | 172.18 | Carboxylic acid, diol | High (water, alcohols) |

| Ethyl 2-hydroxyacetate | C₄H₈O₃ | 104.10 | Ester, hydroxyl | High (ethanol, ether) |

| Ethyl 2-(2-phenyl-1H-imidazol-4-yl)acetate | C₁₃H₁₄N₂O₂ | 230.26 | Ester, imidazole | Low (aprotic solvents) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.